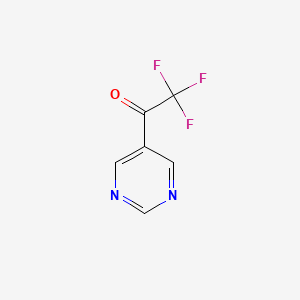

2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone

Description

2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone is a fluorinated aromatic ketone featuring a pyrimidine ring substituted at the 5-position with a trifluoroacetyl group. The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to participate in hydrogen bonding and π-π interactions, while the trifluoromethyl group enhances metabolic stability, lipophilicity, and electrophilicity of the carbonyl moiety . This compound serves as a versatile intermediate in synthesizing pharmaceuticals, agrochemicals, and advanced materials. Its reactivity is influenced by the electron-withdrawing trifluoromethyl group, which activates the ketone for nucleophilic additions or condensations .

Properties

IUPAC Name |

2,2,2-trifluoro-1-pyrimidin-5-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O/c7-6(8,9)5(12)4-1-10-3-11-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMJOOWQTUARLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation and Condensation Reactions Involving Pyrimidine Derivatives

Research on trifluoromethyl-substituted pyrimidine derivatives suggests the use of cyclocondensation reactions and condensation with trifluoroacetyl-containing substrates.

Cyclocondensation with Guanidine Derivatives : Trifluoromethyl-substituted N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines are synthesized via cyclocondensation of 2-benzothiazolyl guanidine with trifluoroalkenones or trifluoroethanone derivatives, indicating that pyrimidine rings can be functionalized with trifluoroacetyl groups through condensation chemistry.

β-Diketone and β-Ketoester Reactions : Treatment of pyrimidine-containing intermediates with β-diketones or β-keto esters in the presence of triethyl orthoformate under reflux leads to acylpyrimidine derivatives. This suggests that trifluoroacetyl groups can be introduced via intermediates formed by condensation with trifluoromethyl-substituted ketones or esters.

Regioselective Functionalization via Triazole Intermediates

A recent study demonstrates the synthesis of trifluoroacetylated heterocycles, including pyrimidine derivatives, through regioselective reactions involving trifluoroacetylated triazoles.

- Alkylation and Arylation of 4-Trifluoroacetyltriazoles : The synthesis of trifluoroacetylated pyrimidine derivatives can proceed via intermediates such as 2,2,2-trifluoro-1-(1-(4-nitrobenzyl)-5-phenyl-1H-1,2,3-triazol-4-yl)ethanone, which are obtained by alkylation of trifluoroacetyl triazoles. This method highlights an advanced synthetic route involving heterocyclic intermediates to access trifluoroacetylated pyrimidine derivatives.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

The purity of trifluoroacetylated intermediates can be high, as demonstrated by 1H NMR analysis indicating purities above 95% in related trifluoroacetophenone derivatives prepared via nitration.

The reaction conditions for nitration and electrophilic substitution typically require careful temperature control (e.g., 5–60 °C) and use of strong acids (fuming sulfuric acid and nitric acid), highlighting the need for controlled and safe handling procedures.

Cyclocondensation reactions involving trifluoroalkenones and guanidine derivatives proceed efficiently under reflux conditions and in the presence of orthoformates, facilitating the formation of complex pyrimidine-based structures with trifluoromethyl ketone functionalities.

Regioselective alkylation of trifluoroacetyl triazoles can be achieved using halogenated alkenes or aryl halides, followed by purification via gradient elution chromatography, enabling access to functionalized trifluoroacetyl pyrimidine derivatives with potential biological activity.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Synthesis of 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with trifluoroacetic anhydride or other trifluoromethylating agents. The following general method outlines the process:

-

Reagents :

- Pyrimidine derivative (e.g., pyrimidin-5-amine)

- Trifluoroacetic anhydride

- Solvent (e.g., dichloromethane)

-

Procedure :

- Dissolve the pyrimidine derivative in the solvent.

- Add trifluoroacetic anhydride dropwise while stirring.

- Allow the reaction to proceed at room temperature for several hours.

- Quench the reaction with water and extract the product using organic solvents.

Medicinal Chemistry

One of the primary applications of this compound is in the development of pharmaceutical compounds. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable building block in drug design.

Case Study: Antimalarial Agents

Research has demonstrated that pyrimidinone derivatives, including those containing the trifluoromethyl group, exhibit potent antimalarial activity. These compounds inhibit parasite growth by interfering with critical biological pathways .

Agrochemicals

The compound has also been explored for its potential use in agrochemicals. Its unique structure allows for modifications that can lead to effective herbicides and fungicides.

Case Study: Herbicide Development

Studies have shown that derivatives of this compound can act as selective herbicides by targeting specific enzymes in plant metabolism .

Material Science

In material science, this compound is utilized in synthesizing polymers and advanced materials due to its unique chemical properties.

Case Study: Polymer Synthesis

Research indicates that incorporating trifluoromethyl groups into polymer backbones can enhance thermal stability and chemical resistance . This application is particularly relevant in developing coatings and adhesives.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, physical properties, and applications of 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone and analogous compounds:

Physicochemical and Spectroscopic Properties

- NMR Characteristics: The trifluoromethyl group induces distinct <sup>19</sup>F NMR shifts (e.g., δF −75.3 to −75.4 ppm in triazole derivatives ), serving as a diagnostic marker.

- Thermal Stability: Crystalline derivatives (e.g., tetrahydro-pyrimidinones ) exhibit higher melting points compared to oily O-tosyl oximes , impacting purification strategies.

Biological Activity

2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone is a compound of significant interest due to its unique structural properties and potential biological activities. The trifluoromethyl group enhances its lipophilicity, which may improve membrane permeability and biological interactions. This article reviews the compound's biochemical properties, molecular mechanisms, and various biological activities, supported by data tables and relevant research findings.

The compound plays a crucial role in biochemical reactions, interacting with various enzymes and proteins. The trifluoromethyl group significantly influences its reactivity and interaction with biological molecules. It can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways depending on the context of the reaction.

The molecular mechanism involves binding to specific proteins or enzymes, leading to inhibition or activation of their activity. This interaction can result in changes in gene expression, affecting cellular functions. The trifluoromethyl group enhances binding affinity and specificity towards target biomolecules.

Case Study: Enzyme Interaction

Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures exhibit inhibitory effects on dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis .

Antimicrobial Activity

Compounds containing pyrimidine structures have been screened for antimicrobial properties. Notably, derivatives of this compound have demonstrated activity against various pathogens, including Mycobacterium tuberculosis. The enhanced lipophilicity from the trifluoromethyl group likely contributes to this activity by improving membrane penetration .

Antiviral Activity

The compound has also been evaluated for antiviral properties against several viruses such as influenza virus (H1N1), herpes simplex virus (HSV-1), and coxsackievirus B3. Preliminary studies suggest potential efficacy in inhibiting viral replication pathways .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of pyrimidine-based compounds. For example, derivatives synthesized from this compound showed promising results against various cancer cell lines using the MTT assay. The compounds exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents .

Table 2: Summary of Biological Activities

| Activity Type | Target Organisms/Viruses | Observed Effects |

|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | Inhibition of growth |

| Antiviral | H1N1, HSV-1, Coxsackievirus B3 | Reduced viral replication |

| Anticancer | Various cancer cell lines | Significant cytotoxicity (IC50 values) |

Q & A

Q. What are the limitations of current synthetic methods, and how can they be improved?

- Challenges :

- Low yields in sterically hindered pyrimidine derivatives (<50%) due to competing side reactions .

- Innovations :

- Develop flow chemistry setups to enhance reaction control and scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.